

Understanding the FDA clinical hold on Cx-717 and its resolution

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Compound of Interest		
Compound Name:	Cx-717	
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Navigating the FDA Clinical Hold on Cx-717: A Technical Guide

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the historical FDA clinical hold on the ampakine compound **Cx-717**. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues and provide clarity on the resolution of the hold.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the FDA placing a clinical hold on Cx-717?

A1: The FDA instituted a clinical hold on **Cx-717** on March 31, 2006, due to concerns arising from preclinical animal toxicology studies.[1][2] Specifically, these long-term studies revealed extensive white matter vacuolation in multiple brain regions of animals administered high doses of **Cx-717**.[3] This finding raised significant neurotoxicity concerns, prompting the FDA to halt clinical trials until the issue could be thoroughly investigated.[2]

Q2: How was the clinical hold on **Cx-717** resolved?

A2: The clinical hold was lifted on October 6, 2006, after Cortex Pharmaceuticals provided substantial evidence demonstrating that the observed brain vacuolation was a postmortem



artifact.[1][4][5] Investigations revealed that the vacuoles did not form in the brain tissue of living animals.[5] Instead, they were the result of a chemical reaction between **Cx-717** and the formaldehyde-based fixative solution used to prepare the tissue specimens for analysis after death.[3][4][5] This discovery effectively demonstrated that the initial neurotoxicity concerns were unfounded and related to the tissue preparation methodology rather than an in vivo effect of the drug.[3]

Q3: What was the impact of the clinical hold on the development of Cx-717?

A3: The clinical hold temporarily halted the ongoing clinical trials for **Cx-717**.[1][2] Although the hold was lifted for a study in Alzheimer's disease patients, the permitted dose was considered too low to be effective for assessing the drug's potential in treating ADHD.[4][5] Subsequently, in October 2007, the FDA denied an Investigational New Drug (IND) application for a Phase IIb study of **Cx-717** for ADHD, citing the same animal toxicology results.[4] This ultimately led Cortex Pharmaceuticals to discontinue the development of the oral formulation of **Cx-717** for ADHD due to a combination of the toxicology concerns and poor oral bioavailability.[4] However, research into its use for acute treatment of respiratory depression continued.[4]

Q4: For which indications was **Cx-717** being investigated?

A4: **Cx-717** was investigated for several neurological and psychiatric conditions, including:

- Attention-Deficit Hyperactivity Disorder (ADHD)[4][6]
- Alzheimer's disease[4][6][7]
- Sleep disorders/effects of sleep deprivation[4][8]
- Respiratory depression induced by opioids[4][9]

Troubleshooting Guide for Experimental Design

This guide is intended to help researchers design preclinical toxicology studies for compounds with similar chemical properties to avoid artifacts that could be misinterpreted as toxicity.

Issue: Observation of tissue abnormalities (e.g., vacuolation) in preclinical toxicology studies.

Troubleshooting Steps:



Evaluate Fixation Method:

- Primary Suspect: Formaldehyde-based fixatives. As demonstrated with Cx-717, these can react with certain drug compounds to produce artifacts.[3]
- Recommendation: Conduct parallel fixation studies. Compare tissues fixed with formaldehyde to those preserved using alternative methods, such as flash-freezing and subsequent cryosectioning.[3] The absence of the abnormality in flash-frozen samples strongly suggests a fixation artifact.
- Conduct In Vitro Chemical Interaction Studies:
 - Rationale: To confirm a suspected chemical reaction between the compound and the fixative.
 - Protocol: Combine the investigational drug and the fixative agent (e.g., formalin) in an aqueous solution in a test tube.[3] Monitor for any chemical reaction, such as an exothermic reaction, which would indicate a direct chemical interaction.[3]
- Time-Course Analysis of Fixation:
 - Hypothesis: If the abnormality is an artifact of fixation, it should not be present in the tissue immediately post-mortem but should appear and potentially grow over time upon immersion in the fixative.
 - Methodology: Euthanize the animal and immediately examine fresh, unfixed brain tissue slices. Then, immerse adjacent tissue slices in the fixative and observe them microscopically at various time points (e.g., 1 hour, 4 hours, 24 hours).[3] The timedependent appearance of the artifact post-fixation provides strong evidence against in vivo toxicity.

Quantitative Data Summary

The following table summarizes key quantitative data related to the clinical development and evaluation of **Cx-717**.



Parameter	Value(s)	Indication/Study Context	Source
Clinical Hold Timeline			
Clinical Hold Imposed	March 31, 2006	All Cx-717 clinical trials	[1][2]
Clinical Hold Lifted	October 6, 2006	Resumption of specified clinical trials	[1][4]
Preclinical Toxicology			
Dose causing vacuolation	750 mg/kg BID (in rats)	Long-term toxicity studies	[3]
Duration to observe vacuolation	14 or more days	Long-term toxicity studies	[3]
Clinical Trial Dosages			
Alzheimer's PET Scan Study	200mg, 600mg, 1200mg (originally planned)	Phase II	[7]
ADHD Study (Phase 2A)	200 mg BID and 800 mg BID	Crossover study	[10]
Safety Study (Single Dose)	25-1600 mg	Healthy volunteers	[11]
Safety Study (Multiple Dose)	100 mg QD - 800 mg BID (10 days)	Healthy volunteers	[11]
Efficacy Data (ADHD)			
Patients in Phase 2A study	68 male subjects randomized	Adult ADHD	[10]
Efficacy Endpoint (800 mg BID)	Superior efficacy compared to placebo (p=0.002)	ADHD Rating Scale (ADHD-RS)	[10]



Experimental Protocols & Methodologies

Protocol: Investigation of Postmortem Fixation Artifact

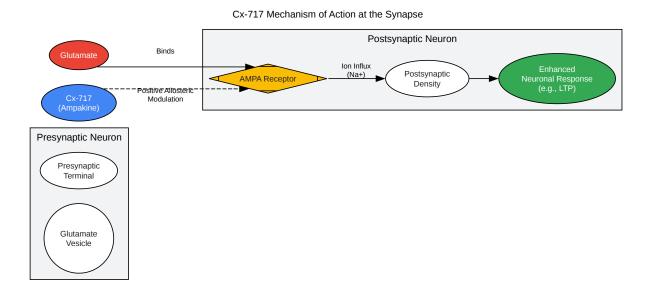
This protocol outlines the key steps taken to determine that the brain vacuolation observed with **Cx-717** was an artifact.

- Animal Dosing: Administer high doses of **Cx-717** (e.g., 750 mg/kg BID) to rats for an extended period (e.g., 14 days or more).[3] A control group receives a vehicle.
- Tissue Collection and Preparation:
 - At the end of the dosing period, euthanize the animals.
 - Immediately collect the brains.
 - Divide the brain tissue for parallel processing:
 - Formaldehyde Fixation: Immerse one portion of the brain tissue in a standard formaldehyde-based fixative.[3]
 - Flash-Freezing: Immediately flash-freeze another portion of the brain tissue in liquid nitrogen or isopentane cooled by dry ice.[3]
- Histological Analysis:
 - Process the formaldehyde-fixed tissue for standard paraffin embedding and sectioning.
 - Section the flash-frozen tissue using a cryostat.
 - Stain sections from both preparation methods (e.g., with Hematoxylin and Eosin) and examine them under a light microscope.
- Data Interpretation: Compare the tissue sections from both fixation methods. The absence of vacuoles in the flash-frozen samples, contrasted with their presence in the formaldehydefixed samples, indicates a fixation artifact.[3]

Visualizations



Signaling Pathway of Cx-717

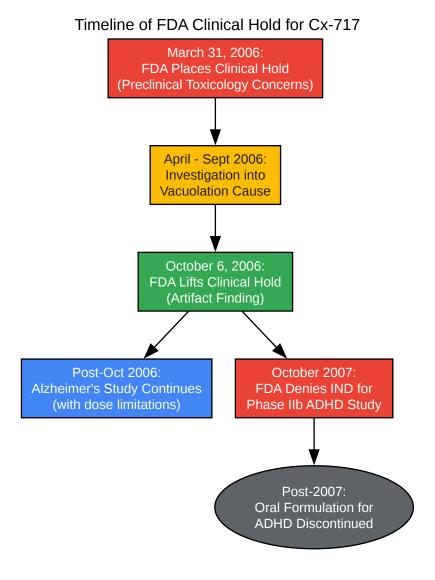


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Caption: Mechanism of action of **Cx-717** as a positive allosteric modulator of the AMPA receptor.

FDA Clinical Hold and Resolution Timeline for Cx-717





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Caption: Key events and timeline of the FDA clinical hold on **Cx-717** and its subsequent resolution.

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